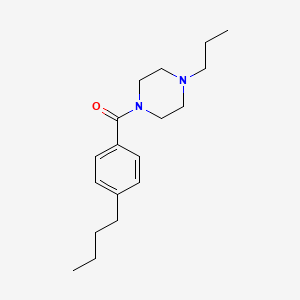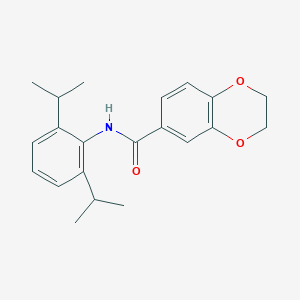![molecular formula C16H11ClN2O3 B5746008 N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5746008.png)
N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide, commonly known as CIQ, is a chemical compound that has gained significant attention in the field of scientific research. CIQ belongs to the class of isoindoline derivatives and is known for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of CIQ is not fully understood. However, it is believed to act through the inhibition of the NF-κB pathway, which plays a crucial role in inflammation and cancer development. CIQ has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
CIQ has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins. CIQ has also been shown to induce apoptosis in cancer cells and to inhibit tumor cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
CIQ has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively non-toxic and has low cytotoxicity. However, CIQ has some limitations for lab experiments, including its low solubility in water and its potential to form aggregates in solution.
Orientations Futures
There are several future directions for the study of CIQ. One potential direction is to investigate its potential use in the treatment of neurological disorders. Another direction is to study its mechanism of action in more detail, particularly its interaction with the NF-κB pathway. Further studies are also needed to determine the optimal dosage and administration of CIQ for therapeutic use. Finally, the development of new analogs of CIQ may lead to the discovery of compounds with improved therapeutic potential.
Méthodes De Synthèse
CIQ is synthesized through a multi-step process that involves the reaction between 2-chloro-5-nitrobenzoic acid and phthalic anhydride. The reaction results in the formation of 2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid, which is then converted to CIQ through the reaction with acetic anhydride.
Applications De Recherche Scientifique
CIQ has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-metastatic properties. CIQ has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c1-9(20)18-14-8-10(6-7-13(14)17)19-15(21)11-4-2-3-5-12(11)16(19)22/h2-8H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXAPHCEYWQZNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N2C(=O)C3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5745939.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5745940.png)
![4-chloro-N-[4-(cyanomethyl)phenyl]benzenesulfonamide](/img/structure/B5745952.png)




![4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine](/img/structure/B5745992.png)
![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(2-methylbenzamide)](/img/structure/B5745997.png)



![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide](/img/structure/B5746027.png)
![N-phenyl-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5746029.png)